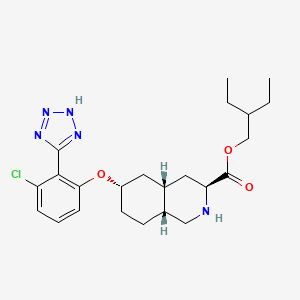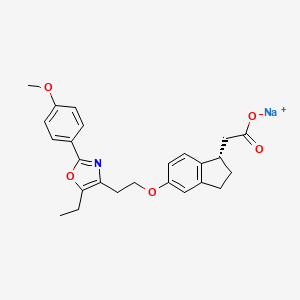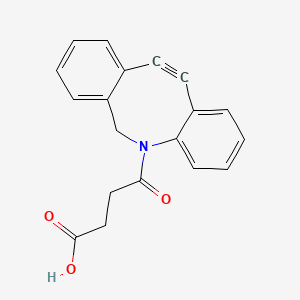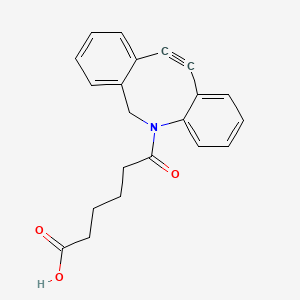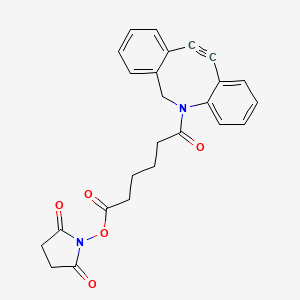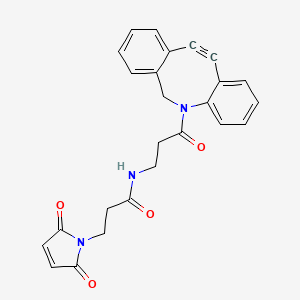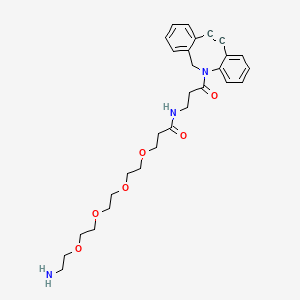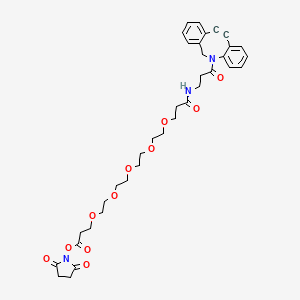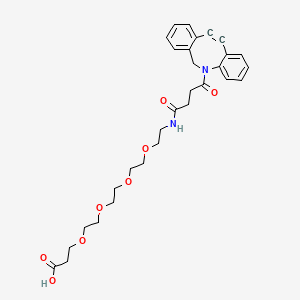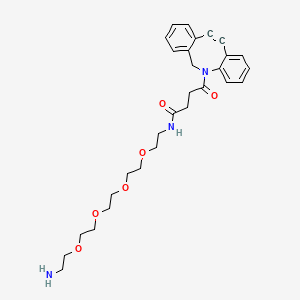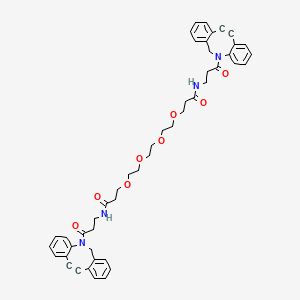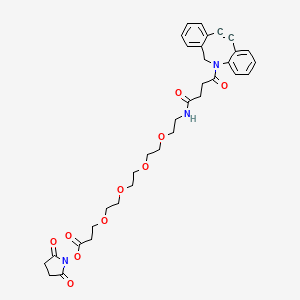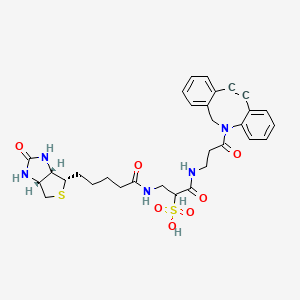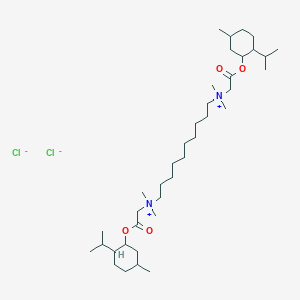
Decamethoxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decamethoxine can be synthesized through a multi-step process involving the reaction of decamethylene diamine with dimethyl carbomethoxymethyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired bisquaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its efficacy and safety for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Decamethoxine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Decamethoxine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is employed in microbiological studies due to its potent antimicrobial properties.
Medicine: The compound is used in the formulation of antiseptic solutions and disinfectants for medical equipment and surfaces.
Industry: This compound is utilized in the production of disinfectants for industrial and domestic use
Wirkmechanismus
Decamethoxine exerts its effects primarily through its interaction with microbial cell membranes. The bisquaternary ammonium structure allows it to bind to the negatively charged components of the cell membrane, leading to disruption of membrane integrity and subsequent cell death. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorhexidine: Another bisquaternary ammonium compound with similar antiseptic properties.
Octenidine: Known for its antimicrobial activity, often used in wound care.
Polyhexanide: Used in disinfectants and antiseptics, particularly in medical settings.
Uniqueness
Decamethoxine is unique due to its high efficacy and broad-spectrum antimicrobial activity. It has been shown to be more effective than some of its counterparts, such as miramistin and polyhexanide, in certain applications . Additionally, its ability to inhibit biofilm formation makes it particularly valuable in preventing infections associated with medical devices .
Eigenschaften
CAS-Nummer |
38146-42-8 |
|---|---|
Molekularformel |
C38H74ClN2O4+ |
Molekulargewicht |
658.5 g/mol |
IUPAC-Name |
10-[dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C38H74N2O4.ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;/h29-36H,11-28H2,1-10H3;1H/q+2;/p-1 |
InChI-Schlüssel |
MHCHXQXZLISYMN-UHFFFAOYSA-M |
SMILES |
CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-].[Cl-] |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decamethoxine; Dekametoksin. |
Herkunft des Produkts |
United States |
Q1: How does decamethoxine exert its antimicrobial effect?
A1: this compound, a quaternary ammonium compound, primarily acts by disrupting bacterial cell membranes. [] Its cationic nature allows it to interact with the negatively charged phospholipids in bacterial membranes, leading to increased permeability and leakage of cellular contents. [] This disruption ultimately results in bacterial cell death. []
Q2: Does this compound affect human cells in the same way as bacterial cells?
A2: While this compound effectively targets bacterial cell membranes, research suggests it has minimal impact on human cells. [] This selective toxicity is attributed to the significant differences in membrane composition between bacterial and human cells. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C26H52Cl2N4O4, and its molecular weight is 559.66 g/mol. []
Q4: What spectroscopic data is available to characterize this compound?
A4: Desorption-field mass spectrometry analysis of this compound revealed intensive quasimolecular ions [M.Cl]+ and [M]++, confirming its presence in samples. [] This technique proves reliable in identifying bisquaternary ammonium compounds like this compound. [] Further research also utilized UV/Vis spectroscopy, observing spectral shifts indicative of supramolecular interactions between this compound and curcumin, impacting its adsorption characteristics on silica. []
Q5: What applications of this compound are being explored in wound healing?
A5: this compound's potent antimicrobial activity makes it valuable in managing wound infections. [] It is incorporated into various wound dressings, including those based on calcium alginate [] and poly(2-hydroxyethyl methacrylate). [] These dressings provide controlled release of this compound directly into the wound site, promoting a clean healing environment. []
Q6: Can this compound be used with other antimicrobial agents?
A6: Research suggests that this compound can potentiate the antimicrobial activity of other agents. For instance, combining this compound with poviargol significantly enhanced its bactericidal and disinfecting effects against chronic purulent otitis media pathogens. [] Additionally, subinhibitory concentrations of this compound were found to increase the susceptibility of fluoroquinolone and tobramycin resistant Pseudomonas aeruginosa strains to these antibiotics. []
Q7: How stable is this compound under different storage conditions?
A7: While detailed stability data from the provided research is limited, one study did analyze the impact of povidone-iodine dissolution on its antimicrobial efficacy. [] The findings indicated a reduction in efficacy for a 2% povidone-iodine solution. [] This highlights the importance of carefully considering formulation and storage conditions to maintain this compound's stability and efficacy.
Q8: What strategies are employed to improve the delivery and bioavailability of this compound?
A8: Various delivery systems are being explored to enhance this compound's therapeutic efficacy. Incorporating this compound into dental medicinal films [] aims to provide controlled and localized release within the oral cavity, improving treatment outcomes for conditions like aphthous stomatitis. [] Additionally, nebulized delivery of this compound is being investigated for managing respiratory infections, enabling direct application to the respiratory tract. []
Q9: What preclinical models are used to investigate this compound's efficacy?
A9: Animal models, particularly rodent models, are frequently employed to assess the efficacy of this compound. For instance, a rat model of experimental peritonitis demonstrated that this compound solutions effectively reduced inflammation and promoted healing. [] Similarly, in a rat model of chronic purulent-necrotic wounds, local application of this compound accelerated wound closure and epithelialization. []
Q10: Is there evidence supporting this compound's efficacy in clinical settings?
A10: Several clinical studies highlight the therapeutic benefits of this compound. In patients with acute infectious exacerbations of COPD, nebulized this compound significantly reduced hospitalization duration compared to placebo. [] Furthermore, in patients with purulent inflammatory diseases, topical application of this compound effectively reduced microbial load and promoted wound healing. []
Q11: Are there concerns about cross-resistance with other antimicrobial agents?
A11: Importantly, research indicates that Candida albicans strains resistant to this compound remained susceptible to other antifungal agents like decaminum, levorinum, and nystatin. [] This lack of cross-resistance highlights the potential for utilizing this compound in combination therapy or as an alternative treatment option for infections involving resistant strains.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


